N-(3-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide
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Overview
Description
N-(3-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyrimidine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine under acidic or basic conditions.
Attachment of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where a halogenated pyrimidine reacts with pyrrolidine.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a diamine and a dihaloalkane.
Coupling with Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the piperazine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain enzymes or receptors, making it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide: Unique due to its specific combination of functional groups.
N-(3-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-(3-Methoxyphenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbothioamide: Similar structure but with a carbothioamide group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N6O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H28N6O2/c1-16-14-19(25-8-3-4-9-25)24-20(22-16)26-10-12-27(13-11-26)21(28)23-17-6-5-7-18(15-17)29-2/h5-7,14-15H,3-4,8-13H2,1-2H3,(H,23,28) |
InChI Key |
IDCNMVIOPQEVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)N4CCCC4 |
Origin of Product |
United States |
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